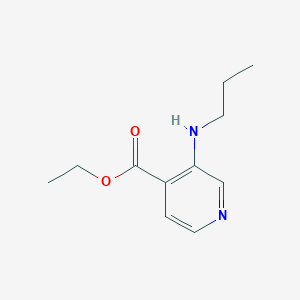
Ethyl 3-(propylamino)pyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(propylamino)pyridine-4-carboxylate is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the fourth position, a propylamino group at the third position, and an ethyl ester group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(propylamino)pyridine-4-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with 4-pyridinecarboxylic acid.
Amidation: The carboxylic acid group is converted to an amide by reacting with propylamine under appropriate conditions.
Esterification: The amide is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Catalysts: Catalysts such as sulfuric acid or other acidic catalysts are used to accelerate the esterification process.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(propylamino)pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The propylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts.
Major Products
Oxidation: Oxidized products such as pyridinecarboxylic acid derivatives.
Reduction: Reduced products such as alcohol derivatives.
Substitution: Substituted products with various functional groups replacing the propylamino group.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(propylamino)pyridine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 3-(propylamino)pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Pyridinecarboxylic acid, ethyl ester: Similar structure but lacks the propylamino group.
4-Pyridinecarboxylic acid: Similar structure but lacks both the propylamino and ethyl ester groups.
3-Aminopyridine: Similar structure but lacks the carboxylic acid and ethyl ester groups.
Uniqueness
Ethyl 3-(propylamino)pyridine-4-carboxylate is unique due to the presence of both the propylamino and ethyl ester groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
151323-47-6 |
|---|---|
Molekularformel |
C11H16N2O2 |
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
ethyl 3-(propylamino)pyridine-4-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-3-6-13-10-8-12-7-5-9(10)11(14)15-4-2/h5,7-8,13H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
XHZLGPWPLPDQDE-UHFFFAOYSA-N |
SMILES |
CCCNC1=C(C=CN=C1)C(=O)OCC |
Kanonische SMILES |
CCCNC1=C(C=CN=C1)C(=O)OCC |
Synonyme |
4-Pyridinecarboxylicacid,3-(propylamino)-,ethylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















